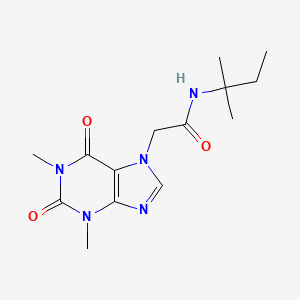![molecular formula C23H29N3O4 B5705736 N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide, also known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It was first synthesized in the early 1970s and has since gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
作用機序
The exact mechanism of action of N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide is not fully understood, but it is believed to act primarily through its interactions with various neurotransmitter systems in the brain. It has been shown to bind to and activate serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior. Additionally, it has been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the metabolism of various neurotransmitters.
Biochemical and Physiological Effects:
N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide has been shown to produce a range of biochemical and physiological effects in various animal models. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are associated with improvements in mood and cognition. It has also been shown to increase levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide for lab experiments is its ability to selectively target specific neurotransmitter systems in the brain. This makes it a useful tool for studying the role of these systems in various neurological and psychiatric disorders. However, one limitation of N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide is its relatively short duration of action, which can make it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for research on N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide. One area of interest is the development of new drugs based on its structure that exhibit improved pharmacological properties. Another area of interest is the study of its effects on various neurological and psychiatric disorders in humans. Additionally, further research is needed to fully understand its mechanism of action and its potential for use in the treatment of various disorders.
合成法
N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide can be synthesized using a multi-step process that involves the condensation of 3,4-dimethoxyphenylacetone with benzohydrazide, followed by the reaction of the resulting intermediate with morpholine. The final product is obtained after purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide has been studied extensively for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit a range of pharmacological activities, including serotonin receptor agonism, dopamine receptor agonism, and inhibition of monoamine oxidase enzymes. These properties make it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)propylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-4-20(19-9-10-21(28-2)22(15-19)29-3)24-25-23(27)18-7-5-17(6-8-18)16-26-11-13-30-14-12-26/h5-10,15H,4,11-14,16H2,1-3H3,(H,25,27)/b24-20+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQSTIQROMCAIP-HIXSDJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(3,4-Dimethoxyphenyl)propylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)


![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)

![N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705709.png)
![N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B5705717.png)

![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)

![2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)

![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)